molecular formula C17H20INO4S B6434542 2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide CAS No. 2419419-99-9

2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide

Cat. No. B6434542
CAS RN: 2419419-99-9
M. Wt: 461.3 g/mol
InChI Key: RUOKNNSFPMERRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide (DIPMS) is a synthetic organic compound that is used in a variety of scientific research applications. It is an aromatic sulfonamide with a high degree of solubility in water and other organic solvents. DIPMS has been studied for its potential applications in drug discovery, biochemistry, and physiology.

Mechanism of Action

The mechanism of action of 2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide is not yet fully understood. It is believed that this compound binds to proteins and other biological targets, and this binding may be involved in the regulation of cell metabolism and signaling. In addition, this compound may also interact with other molecules in the body, such as hormones and enzymes, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. Studies have suggested that this compound may affect the activity of certain enzymes, hormones, and other molecules in the body. In addition, this compound may also affect the expression of certain genes and proteins involved in the regulation of cell metabolism and signaling.

Advantages and Limitations for Lab Experiments

The advantages of using 2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide for lab experiments include its high solubility in water and other organic solvents, its low toxicity, and its relatively low cost. The main limitation of using this compound is that its mechanism of action is not yet fully understood, and further research is needed to understand its effects on cells and other molecules in the body.

Future Directions

Future research on 2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide should focus on understanding its mechanism of action and its effects on cells and other molecules in the body. In addition, further studies should be conducted to determine the potential therapeutic applications of this compound. Finally, research should also be conducted to explore the potential of this compound as a drug discovery tool.

Synthesis Methods

2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide is synthesized through a reaction between 4-iodophenyl-4-methylbenzene-1-sulfonyl chloride and 2,5-diethoxybenzene. This reaction is performed in a polar aprotic solvent such as dimethylformamide (DMF) at temperatures ranging from 60°C to 80°C. The reaction is catalyzed by a base such as pyridine, and the product is isolated by precipitation with water or an aqueous acid.

Scientific Research Applications

2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide has been studied for its potential applications in drug discovery, biochemistry, and physiology. In drug discovery, this compound has been used as a model compound to study the binding of drugs to proteins and other biological targets. In biochemistry, this compound has been used as a reagent for the synthesis of various compounds, as well as for the determination of the structure of proteins and other biomolecules. In physiology, this compound has been used to study the role of sulfonamide compounds in the regulation of cell metabolism and signaling.

properties

IUPAC Name

2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20INO4S/c1-4-22-15-11-17(16(23-5-2)10-12(15)3)24(20,21)19-14-8-6-13(18)7-9-14/h6-11,19H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOKNNSFPMERRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20INO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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